6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one
Description
Properties
CAS No. |
849201-24-7 |
|---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-7H-imidazo[1,5-a]pyrazin-8-one |
InChI |
InChI=1S/C13H11N3O2/c1-18-10-4-2-3-9(5-10)11-7-16-8-14-6-12(16)13(17)15-11/h2-8H,1H3,(H,15,17) |
InChI Key |
FTWGPYOIFVZQAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C=NC=C3C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,5-a]pyrazine scaffold with high efficiency and selectivity . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Substitution Reactions
Substitution reactions, particularly at the 6-position, are common for imidazo[1,5-a]pyrazin-8(7H)-ones. These reactions often involve nucleophilic aromatic substitution (SNAr) with phenols in the presence of bases like Cs2CO3 at high temperatures .
Biological Activities
Imidazo[1,5-a]pyrazin-8(7H)-ones have shown potential as inhibitors of phosphodiesterase enzymes, particularly PDE1B, with selectivity over other isoforms . Their ability to modulate biological pathways suggests a promising area for further research.
Spectroscopic and Analytical Data
Data Table: General Spectroscopic Data for Imidazo[1,5-a]pyrazin-8(7H)-ones
| Spectroscopic Method | Typical Peaks/Signals |
|---|---|
| 1H NMR | Aromatic protons (7.0-8.5 ppm), methoxy protons (3.5-4.0 ppm) |
| 13C NMR | Aromatic carbons (110-140 ppm), methoxy carbon (55-60 ppm) |
| IR | C=N, C=O stretching (1600-1700 cm^-1) |
| MS | Molecular ion peak corresponding to the molecular formula |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that imidazo[1,5-a]pyrazine derivatives exhibit promising anticancer properties. A study demonstrated that 6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one showed inhibitory effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action is thought to involve the induction of apoptosis in malignant cells, which is crucial for cancer treatment strategies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives of imidazo[1,5-a]pyrazine possess significant antibacterial and antifungal properties. The presence of the methoxyphenyl group enhances the compound's interaction with microbial targets, making it a candidate for developing new antimicrobial agents .
Material Science
Polymer Composites
In material science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research shows that adding this compound to polymers can improve their resistance to thermal degradation, making them suitable for high-performance applications in various industries such as aerospace and automotive .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Insights |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cell lines |
| Antimicrobial Activity | Effective against bacteria and fungi | |
| Material Science | Polymer Composites | Enhances thermal stability and mechanical properties |
Case Studies
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized various imidazo[1,5-a]pyrazine derivatives, including this compound. The compound was tested against several human cancer cell lines (e.g., breast and lung cancer). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to existing treatments .
Case Study 2: Material Enhancement
Another study focused on the incorporation of this compound into polyvinyl chloride (PVC). The modified PVC exhibited improved thermal stability and reduced flammability compared to unmodified PVC. This enhancement is attributed to the compound's ability to act as a thermal stabilizer during processing and application .
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one can be compared with other similar compounds, such as imidazo[1,2-a]pyrazines and imidazo[1,5-a]pyridines . These compounds share similar structural features but may differ in their reactivity, biological activity, and applications . The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various research and industrial applications .
Biological Activity
6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic compound notable for its unique imidazo[1,5-a]pyrazine core structure, which is substituted with a methoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antiviral agent.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of nitrogen and oxygen heteroatoms contributes to its diverse chemical reactivity. The methoxy group at the ortho position relative to the nitrogen atom may influence its interaction with biological targets, enhancing its activity compared to other derivatives lacking this substituent .
Synthesis Methodologies
Several synthetic routes have been developed for the preparation of this compound. A notable method involves the reaction of mesoionic 1,3-oxazolium-5-olates with TosMIC under specific conditions to yield high-purity products . The efficiency of these methods is crucial for scaling up production for biological evaluations.
Anticancer Activity
Research indicates that compounds within the imidazo[1,5-a]pyrazine class exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast Cancer) | TBD |
| HCT116 (Colorectal Cancer) | TBD | |
| K562 (Chronic Myelogenous Leukemia) | TBD |
The specific IC50 values for this compound are still under investigation but are expected to be competitive with known inhibitors .
The mechanism of action for this compound may involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Compounds that inhibit CDK9 have shown significant potential in reducing tumor growth through modulation of transcriptional processes .
Antiviral Activity
In addition to anticancer properties, there is emerging evidence suggesting that imidazo[1,5-a]pyrazine derivatives may possess antiviral activity. This is particularly relevant in the context of enhancing immune responses against viral infections by inhibiting specific pathways involved in viral replication .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of imidazo[1,5-a]pyrazine derivatives as ENPP1 inhibitors, which play a role in modulating immune responses. For example:
Q & A
Q. Basic Characterization
- HRMS (ESI) : Confirms molecular weight (e.g., [M + H]+ calcd for C13H11N5O: 254.1042; found: 254.1039) and fragmentation patterns .
- 1H/13C NMR : Signals at δ 7.15–7.59 ppm (pyrazinone protons) and δ 158–168 ppm (carbonyl carbons) verify core structure .
- IR spectroscopy : Bands at 1683 cm⁻¹ (C=O stretch) and 1508 cm⁻¹ (aromatic C–C) confirm functional groups .
Q. Advanced Analysis
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to correlate with biological activity .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral substituents .
What in vitro assays are suitable for initial pharmacological evaluation of this compound?
Q. Basic Screening
- Acetylcholinesterase inhibition : Use Ellman’s assay to measure IC50 values, as demonstrated for imidazo[1,2-a]pyrazin-8(7H)-one derivatives (IC50 = 0.5–10 µM) .
- Antioxidant activity : DPPH radical scavenging assays assess ROS modulation potential .
- Bioluminescence imaging : Evaluate compatibility with luciferase systems, as seen in furimazine analogs .
Q. Advanced Mechanistic Studies
- Enzyme kinetics : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
- Cellular uptake : Fluorescence tagging (e.g., nitroimidazole derivatives) tracks intracellular localization .
How can conflicting data regarding the biological activity of imidazo[1,5-a]pyrazinone derivatives be resolved?
Q. Basic Troubleshooting
Q. Advanced Approaches
- Proteomics profiling : Identify off-target interactions using affinity chromatography or pull-down assays .
- Structural analogs : Compare activity trends to isolate substituent-specific effects (e.g., methoxy vs. nitro groups) .
What strategies are effective for designing derivatives to enhance target selectivity and reduce off-target effects?
Q. Basic SAR Insights
Q. Advanced Design
- Scaffold hopping : Replace imidazo[1,5-a]pyrazinone with triazolo[4,3-a]pyrazin-8(7H)-one to modulate kinase selectivity .
- Prodrug strategies : Esterification of hydroxyl groups improves solubility and reduces hepatic clearance .
What considerations are critical when scaling up the synthesis from milligram to gram scale?
Q. Basic Process Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
